molecular formula C15H16O3 B283950 7-(allyloxy)-3,4,8-trimethyl-2H-chromen-2-one

7-(allyloxy)-3,4,8-trimethyl-2H-chromen-2-one

Cat. No. B283950
M. Wt: 244.28 g/mol
InChI Key: RVJCVDLQFZYTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(allyloxy)-3,4,8-trimethyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarins. It is also known as Umbelliferone allyl ether and has a molecular formula of C16H16O3. This chemical compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 7-(allyloxy)-3,4,8-trimethyl-2H-chromen-2-one is not fully understood. However, it has been found to exhibit its pharmacological activities through various pathways, including the inhibition of inflammatory mediators, the induction of apoptosis, and the modulation of signaling pathways.
Biochemical and Physiological Effects:
7-(allyloxy)-3,4,8-trimethyl-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and to modulate signaling pathways such as the MAPK and PI3K/AKT pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(allyloxy)-3,4,8-trimethyl-2H-chromen-2-one in lab experiments include its relatively low cost, its availability, and its potential applications in various fields. However, its limitations include its low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 7-(allyloxy)-3,4,8-trimethyl-2H-chromen-2-one. These include:
1. Further investigation of its pharmacological activities and potential applications in the treatment of various diseases.
2. Development of new synthetic methods for the production of this chemical compound.
3. Investigation of its potential as a natural pesticide and its applications in agriculture.
4. Development of new fluorescent probes based on this chemical compound for the detection of metal ions.
5. Investigation of its potential as a food additive and its safety for human consumption.
6. Investigation of its potential as a cosmetic ingredient and its effects on the skin.
7. Investigation of its potential as a perfumery ingredient and its effects on fragrance composition.
Conclusion:
7-(allyloxy)-3,4,8-trimethyl-2H-chromen-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its pharmacological activities, mechanism of action, and potential applications in medicine, agriculture, and industry have been investigated. Further research is needed to fully understand its potential and limitations in these fields.

Synthesis Methods

The synthesis of 7-(allyloxy)-3,4,8-trimethyl-2H-chromen-2-one can be achieved through several methods, including the reaction of umbelliferone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is purified through column chromatography.

Scientific Research Applications

7-(allyloxy)-3,4,8-trimethyl-2H-chromen-2-one has been the subject of scientific research due to its potential applications in various fields. In medicine, this chemical compound has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have potential applications in the treatment of Alzheimer's disease and diabetes.
In agriculture, 7-(allyloxy)-3,4,8-trimethyl-2H-chromen-2-one has been found to exhibit insecticidal and fungicidal properties. It has been used as a natural pesticide and has shown promising results in controlling various pests and diseases.
In industry, this chemical compound has been used in the production of various products, including cosmetics, perfumes, and food additives. It has also been used as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

3,4,8-trimethyl-7-prop-2-enoxychromen-2-one

InChI

InChI=1S/C15H16O3/c1-5-8-17-13-7-6-12-9(2)10(3)15(16)18-14(12)11(13)4/h5-7H,1,8H2,2-4H3

InChI Key

RVJCVDLQFZYTGT-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.